3-Iodo-6,7-dimethoxy-2-methylquinolin-4(1H)-one is a compound belonging to the quinoline family, characterized by its unique molecular structure and functional properties. The compound's molecular formula is , and it has garnered attention for its potential applications in medicinal chemistry, particularly in the inhibition of specific biological targets.
The synthesis of 3-Iodo-6,7-dimethoxy-2-methylquinolin-4(1H)-one typically begins with commercially available starting materials such as 6,7-dimethoxyquinoline. This compound can be synthesized through various methods that involve methylation and cyclization processes.
This compound is classified as a quinolinone derivative. Quinolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of iodine and methoxy groups enhances its pharmacological profile.
The synthesis of 3-Iodo-6,7-dimethoxy-2-methylquinolin-4(1H)-one generally involves the following steps:
In industrial settings, optimization of reaction conditions is crucial for achieving high yields and purity. This may involve the use of catalysts and specific solvents to enhance reaction efficiency.
3-Iodo-6,7-dimethoxy-2-methylquinolin-4(1H)-one can participate in various chemical reactions due to its functional groups. Key reactions include:
The reactivity of this compound is influenced by the presence of electron-donating methoxy groups and an electron-withdrawing iodine atom, which modulate its electrophilicity and nucleophilicity during various reactions .
The mechanism of action for 3-Iodo-6,7-dimethoxy-2-methylquinolin-4(1H)-one primarily involves its interaction with biological targets such as enzymes or receptors. It may act as an inhibitor for specific integrins or other cellular pathways, leading to altered cellular responses.
Research indicates that compounds similar to this quinoline derivative exhibit significant biological activity due to their ability to modulate protein interactions within cells .
Physical properties such as boiling point, density, and solubility are critical for practical applications in laboratory settings and industrial processes .
3-Iodo-6,7-dimethoxy-2-methylquinolin-4(1H)-one has several potential applications:
Quinolin-4(1H)-one derivatives represent a privileged scaffold in medicinal chemistry, characterized by a fused bicyclic structure combining a benzene ring with a pyridinone moiety. This core structure exhibits remarkable chemical versatility, enabling strategic modifications at multiple positions to fine-tune biological activity. The historical significance and contemporary relevance of these heterocyclic compounds stem from their diverse pharmacological profiles and adaptability in drug design against evolving therapeutic challenges, particularly antimicrobial resistance and oncological targets [1] [6].
The therapeutic journey of quinolones began with the serendipitous discovery of nalidixic acid in 1962 during chloroquine synthesis, marking the first generation of quinolone antibiotics. Early synthetic methodologies, including the Conrad-Limpach reaction (1887) and Gould-Jacobs synthesis (1939), provided foundational access to the quinolinone core. These thermal cyclization methods involved condensation of aniline derivatives with β-ketoesters or alkoxymethylene malonates, respectively, followed by high-temperature cyclization (200-250°C) [1] [6]. While effective, these classical approaches suffered from limitations such as harsh reaction conditions, moderate yields (often <30%), and regioselectivity issues with asymmetrically substituted anilines [1].
The structural evolution progressed through generations:
Natural quinolin-4-ones played a pivotal role in inspiring synthetic analogues. Graveolin from Ruta graveolens demonstrated antifungal and cytotoxic activities against melanoma cells (A375 IC₅₀ = 18.3 µM), while punarnavine from Boerhaavia diffusa exhibited immunomodulatory and anti-angiogenic effects relevant to cancer therapy. Microbial-derived intervenolin from Nocardia species showed selective antiproliferative activity against gastric cancer cells (MKN-74, MKN-7) and colon cancer cells (HTC-15), underscoring the chemotherapeutic potential of this scaffold [1].
Table 1: Biologically Active Natural Quinolin-4(1H)-one Derivatives | Natural Compound | Source | Biological Activities | Key Structural Features | |----------------------|------------|---------------------------|----------------------------| | Graveolin | Ruta graveolens | Antifungal, antimicrobial, cytotoxic (A375 melanoma) | Unsubstituted quinolinone core | | Punarnavine | Boerhaavia diffusa | Immunomodulatory, anti-angiogenic, pro-apoptotic (B16F-10 melanoma) | 7-Methoxy substitution | | Transitorin | Asteraceae plants | Anti-staphylococcal, anti-pseudomonal | 2-Trimethylallyl substitution | | Intervenolin | Nocardia spp. | Selective anticancer activity (gastric/colon cancer cells) | C2-geranyl chain, bis(methylthio)methyleneaminomethyl at N1 |
Halogenation, particularly at the C3 position, has emerged as a strategic approach to combat multidrug resistance in bacterial and oncological targets. The synthetic quinolone scaffold serves as an ideal platform for halogen incorporation due to its tolerance for sterically demanding substituents and the electronic effects imparted by halogens that influence target binding [4] [8].
Mechanistic insights into resistance reversal:
Recent innovations include chimeric quinolones that incorporate host defense peptide (HDP)-mimicking moieties. Compound IPMCL-28b features a C7-3ʹ-(aminomethyl)pyrrolidinyl group conjugated to a lipophilic n-decanoyl tail, enhancing membrane disruption while maintaining gyrase inhibition. This dual mechanism achieves MIC values of 0.25 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and ciprofloxacin-resistant Pseudomonas aeruginosa, representing 32-64-fold improvement over parent drugs [8].
Table 2: Halogenated Quinolone Resistance Mechanisms and Overcoming Strategies | Resistance Mechanism | Representative Elements | Halogenated Quinolone Counterstrategy | Effectiveness | |--------------------------|-----------------------------|------------------------------------------|-------------------| | Target mutations | gyrA S83L, parC S80A | Enhanced hydrophobic interaction with mutated binding pocket | 4-16x MIC reduction | | Efflux pump overexpression | AcrAB-TolC, NorA | Reduced substrate recognition via increased steric bulk | 8-32x MIC improvement | | Plasmid-mediated protection | Qnr proteins | Competitive displacement from gyrase-DNA complex | Complete restoration in 85% isolates | | Enzymatic inactivation | AAC(6')-Ib-cr | Steric blocking of modification site | 100% activity retention |
The strategic incorporation of methoxy groups at C6/C7 and iodo at C3 creates synergistic effects that enhance drug-target interactions through electronic modulation and steric optimization. This substitution pattern is exemplified in 3-iodo-6,7-dimethoxy-2-methylquinolin-4(1H)-one, where each substituent contributes distinct pharmacological advantages [3] [5] [9].
Electronic and steric contributions:
Biological implications:The 6,7-dimethoxy pattern significantly enhances anticancer activity by promoting G2/M cell cycle arrest through p53-dependent pathways. In HepG2 hepatocellular carcinoma models, dimethoxyquinolones induced a 3.5-fold increase in p21 expression compared to unsubstituted analogues [3]. When combined with the C3-iodo substituent, these compounds demonstrate dual targeting capability:
Table 3: Electronic and Biological Effects of Key Substituents in Quinolin-4(1H)-ones | Substituent Position | Electronic Effect | Steric Contribution | Biological Consequence | |-------------------------|----------------------|------------------------|---------------------------| | C3-Iodo | σₚ = +0.18 (inductive), polarizable | Large footprint (vdW radius 1.98Å) | Enhanced DNA intercalation, ROS generation | | C6/C7-Dimethoxy | +M effect (σₚ = -0.27), H-bond acceptor | Moderate (conformational flexibility) | Improved enzyme binding, membrane penetration | | 2-Methyl | σₚ = -0.17, electron-donating | Minimal shielding | Metabolic stabilization (block CYP3A4 oxidation) |
The 2-methyl group provides metabolic stabilization by blocking CYP3A4-mediated oxidation at the C2 position, extending plasma half-life (t₁/₂ > 4 hours) while maintaining the planar conformation essential for intercalation. This substituent pattern creates a multidimensional pharmacophore optimized for overcoming resistance through simultaneous engagement of multiple targets, positioning 3-iodo-6,7-dimethoxy-2-methylquinolin-4(1H)-one as a lead compound for next-generation therapeutics [3] [9].
Table 4: Key Compounds Mentioned in the Article | Compound Name | Structural Features | Primary Biological Activity | |-------------------|-------------------------|-------------------------------| | 3-Iodo-6,7-dimethoxy-2-methylquinolin-4(1H)-one | C3-Iodo, C6/C7-dimethoxy, 2-methyl | Dual topoisomerase II/tubulin inhibitor | | Graveolin | Natural unsubstituted quinolinone | Cytotoxic (A375 melanoma) | | Punarnavine | 7-Methoxyquinolinone | Anti-angiogenic, immunomodulatory | | Intervenolin | C2-Geranyl, bis(methylthio)methyleneaminomethyl-N1 | Selective anticancer | | IPMCL-28b | C7-3ʹ-(aminomethyl)pyrrolidinyl-decanoyl | Antibacterial (MRSA, ciprofloxacin-resistant P. aeruginosa) | | Ciprofloxacin | C6-Fluoro, C7-piperazinyl | DNA gyrase inhibitor (antibacterial) | | Quinazolinedione | Pyrimidinedione core | Water-metal ion bridge independent gyrase binding | | Norfloxacin | C6-Fluoro, N1-ethyl | Second-generation quinolone antibiotic | | Nalidixic acid | N1-ethyl, C7-methyl | First-generation quinolone antibiotic |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: